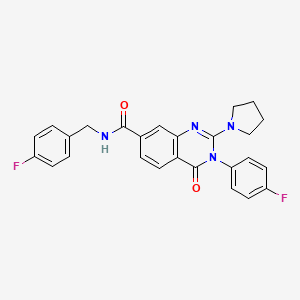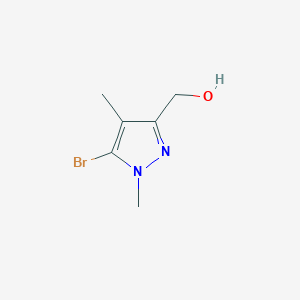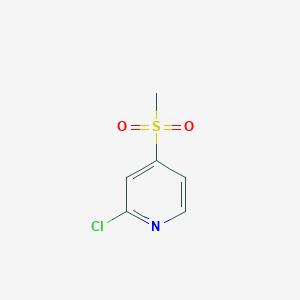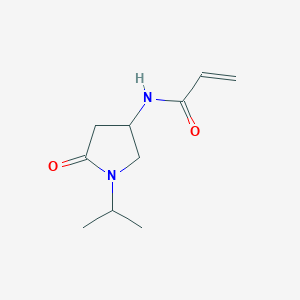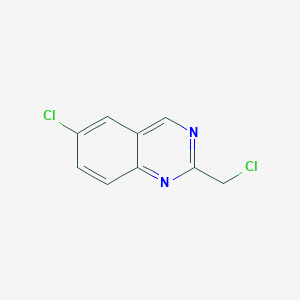
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione, also known as PD98059, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione acts by binding to the ATP-binding site of MEK1/2, which are upstream kinases that activate ERK1/2. By inhibiting MEK1/2, 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione prevents the activation of ERK1/2 and downstream signaling events.
Biochemical and Physiological Effects
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has also been shown to inhibit the production of inflammatory cytokines and chemokines in macrophages and other immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione is its high selectivity for the MAPK pathway, which allows for specific inhibition of this pathway without affecting other signaling pathways. However, 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has some limitations, including its relatively short half-life and low solubility in aqueous solutions. These limitations can be overcome by using alternative inhibitors or by modifying the chemical structure of 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione.
Orientations Futures
There are several potential future directions for research on 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione and related compounds. One area of interest is the development of more potent and selective inhibitors of the MAPK pathway, which could have therapeutic applications in various diseases. Another area of interest is the investigation of the role of MAPK signaling in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione and related compounds could be used as tools for studying the complex signaling networks involved in cell proliferation, differentiation, and survival.
Méthodes De Synthèse
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione can be synthesized using a multistep process, starting with the reaction of 2-amino-6-chloropurine with 2-methylallyl bromide to form 2-amino-6-(2-methylallyl)purine. This intermediate is then reacted with 7-octenoic acid in the presence of palladium catalyst to yield 7-octenyl-2-amino-6-(2-methylallyl)purine. The final step involves the reaction of this intermediate with thioacetic acid in the presence of sodium hydride to form 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione.
Applications De Recherche Scientifique
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has been extensively used in scientific research to investigate the role of the MAPK pathway in various cellular processes. This compound has been shown to inhibit the activation of extracellular signal-regulated kinase (ERK) 1/2, which is a key component of the MAPK pathway. By inhibiting this pathway, 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has been used to study the role of MAPK signaling in cell proliferation, differentiation, and survival.
Propriétés
IUPAC Name |
3-methyl-8-(2-methylprop-2-enylsulfanyl)-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-5-6-7-8-9-10-11-22-14-15(19-18(22)25-12-13(2)3)21(4)17(24)20-16(14)23/h2,5-12H2,1,3-4H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIRLTRDMBNZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


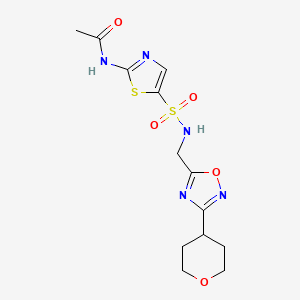
![methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride](/img/structure/B2623663.png)

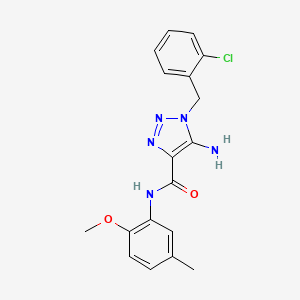

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623667.png)
